Biological Activity & Synthetic Utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate Derivatives
Biological Activity & Synthetic Utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate Derivatives
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate and its functionalized derivatives.
[1][2]
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and receptor modulators. While the 1H-indazole tautomer is thermodynamically dominant, 2H-indazole derivatives have emerged as a distinct pharmacological class with unique vector properties and binding modes.[1][2]
tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS: 1841081-78-4) represents a critical, regiochemically defined building block.[2] By "locking" the indazole nitrogen in the 2H-position with a tert-butoxycarbonyl (Boc) group, this scaffold allows researchers to:
-
Selectively functionalize the C6-hydroxyl group without interference from N-alkylation.
-
Access the 2H-indazole pharmacophore , which exhibits a distinct dipole moment and hydrogen-bonding profile compared to the 1H-isomer.
-
Generate focused libraries of kinase inhibitors (VEGFR, p38 MAPK) and anti-inflammatory agents (COX-2).
This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and biological targets of derivatives generated from this core scaffold.[3]
Chemical Basis & Structure-Activity Relationship (SAR)[1][2]
The 2H-Indazole Advantage
Indazole exists in a tautomeric equilibrium between 1H- and 2H-forms.[1][2] The 1H-form is aromatic (10
-
Altered Dipole Moment: 2H-indazoles have a larger dipole moment (~3.4 D) compared to 1H-indazoles (~1.5 D), influencing solubility and permeability.[1][2]
-
Basicity: The N1 nitrogen in 2H-indazoles is more basic, serving as a crucial hydrogen bond acceptor in kinase hinge regions.[1]
The Role of the Scaffold Components
The tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate molecule is designed with three strategic zones:
| Structural Zone | Function in Drug Design |
| N2-Boc Group | Protecting Group & Regiocontrol: Locks the tautomer in the 2H-form. It prevents N-alkylation during C6-functionalization and increases lipophilicity for intermediate handling.[1][2] |
| C6-Hydroxyl | Functional Handle: The primary site for derivatization.[1][2] O-alkylation or Mitsunobu coupling here allows the attachment of "tail" groups (e.g., solubilizing heterocycles) required for potency. |
| Indazole Core | Pharmacophore: The flat bicyclic system acts as a scaffold to orient substituents.[1] In final drugs, the N2-Boc is often removed or replaced to allow the N1/N2 motif to interact with target residues (e.g., hinge binding). |
Biological Targets & Mechanisms[1][2]
Derivatives synthesized from the 6-hydroxy-2H-indazole core have demonstrated activity across three primary therapeutic areas.
Kinase Inhibition (Oncology)
The most significant application of 6-substituted indazoles is in the inhibition of tyrosine and serine/threonine kinases.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Derivatives where the C6-OH is ether-linked to a pyridine or pyrimidine moiety act as potent angiogenesis inhibitors.[1][2] The indazole nitrogen pairs interact with the ATP-binding pocket (hinge region).[1]
-
p38 MAPK: 2H-indazole derivatives inhibit p38 mitogen-activated protein kinase, a key driver of inflammation and cytokine production.[1][2]
-
Pim Kinases: 6-substituted indazoles have shown picomolar potency against Pim-1, -2, and -3, which are overexpressed in hematological malignancies.[1][2]
Anti-Inflammatory Activity (COX-2)
2H-indazole derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2]
-
Mechanism: The planar indazole ring mimics the central ring of coxibs (e.g., celecoxib), while substituents at the 2- and 3-positions fill the hydrophobic side pocket of the COX-2 enzyme.
-
Selectivity: 2H-isomers often show improved COX-2/COX-1 selectivity ratios compared to their 1H-counterparts.[1][2]
Emerging Antiviral Targets
Recent studies (e.g., Nature, 2020/2021) have highlighted indazole derivatives as inhibitors of:
-
RIPK1: Receptor-interacting serine/threonine-protein kinase 1, involved in necroptosis and inflammation.[1][2]
Visualizing the Mechanism
The following diagram illustrates the signaling pathways modulated by 2H-indazole derivatives, specifically focusing on the VEGFR and MAPK cascades common in cancer progression.
Caption: Mechanism of Action: 2H-indazole derivatives competitively inhibit ATP binding at VEGFR and p38 MAPK, blocking downstream proliferation and inflammatory cascades.
Experimental Protocols
Synthesis Workflow: Regioselective Functionalization
The primary utility of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate is as a scaffold for O-alkylation.[1][2]
Protocol: Mitsunobu Coupling at C6-Position This protocol attaches a functional group (R-OH) to the C6-hydroxyl while preserving the N2-Boc protection.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve scaffold, R-OH, and
in anhydrous THF under atmosphere. -
Cool to 0°C.
-
Add DIAD dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation: Monitor by TLC (disappearance of phenol).
-
-
Work-up: Concentrate in vacuo and purify via silica gel flash chromatography.
-
Note: The N2-Boc group prevents N-alkylation, ensuring 100% O-regioselectivity.[1][2]
Protocol: N2-Deprotection (Boc Removal) To release the active 2H-indazole (or tautomeric mixture) for final testing.[1][2]
-
Reagents: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir the O-substituted intermediate in the acid solution at RT for 1-2 hours.
-
Work-up: Neutralize with saturated
, extract with EtOAc.
Biological Assay: Kinase Inhibition (IC50 Determination)
Objective: Measure the potency of the derivative against VEGFR2.
-
Assay Platform: FRET-based kinase assay (e.g., Z'-LYTE™).[1][2]
-
Conditions:
-
Enzyme: Recombinant Human VEGFR2 (KDR).
-
Substrate: Poly GT peptide labeled with fluorophore.
-
ATP Concentration:
apparent.
-
-
Steps:
-
Prepare 3-fold serial dilutions of the indazole derivative in DMSO.
-
Incubate compound with Kinase/Peptide mixture for 1 hour.
-
Add Development Reagent (cleaves non-phosphorylated peptide).
-
Read Fluorescence Ratio (Coumarin/Fluorescein).
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Synthesis Pathway Visualization[2]
The following diagram outlines the chemical logic of using the N2-Boc protected scaffold to generate bioactive libraries.
Caption: Synthetic Route: The N2-Boc group serves as a temporary mask, allowing selective C6-diversification before revealing the active indazole core.[2]
Comparative Data: 1H vs 2H Indazoles[1][4]
Understanding the distinction between the 1H and 2H isomers is vital for interpreting the activity of derivatives derived from this scaffold.
| Property | 1H-Indazole Derivatives | 2H-Indazole Derivatives | Relevance to Drug Design |
| Thermodynamic Stability | High (Dominant Tautomer) | Lower (Kinetic Product) | 2H-derivatives often require N-substitution (like Methyl or Boc) to exist stably.[1][2] |
| Dipole Moment | ~1.5 - 1.8 D | ~3.4 - 3.8 D | 2H-isomers are more polar; distinct solubility and membrane permeability profiles.[1][2] |
| Basicity (pKa) | Lower | Higher | 2H-indazoles are stronger bases, enhancing interaction with acidic residues in protein pockets.[1] |
| Kinase Selectivity | Broad Spectrum | Target Specific | 2H-isomers often show higher selectivity for specific kinase conformations (e.g., DFG-out).[1][2] |
| Metabolic Stability | High | Moderate | N2-substituents can be metabolic soft spots; N2-Boc is rapidly cleaved in vivo (prodrug potential).[1][2] |
References
-
BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from
-
Zhang, L., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 10, 448-458. Retrieved from [2]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [2]
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from
-
SciSpace. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications. Retrieved from [2]
-
BLD Pharm. (2025). Product Entry: tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate (CAS 1841081-78-4).[1][2][4] Retrieved from
